N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide
Description
Properties
Molecular Formula |
C19H18ClN3O |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-2-ethyl-3H-1,5-benzodiazepin-4-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O/c1-3-15-18(13-8-10-14(20)11-9-13)19(21-12(2)24)23-17-7-5-4-6-16(17)22-15/h4-11,18H,3H2,1-2H3,(H,21,23,24) |
InChI Key |
TZDJLYXSOYRVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation with o-Phenylenediamines and Ketones
A widely used approach involves reacting o-phenylenediamines (OPDA) with α,β-unsaturated carbonyl compounds or ketones under acidic or catalytic conditions. For example:
-
Reagents : OPDA derivatives, ketones (e.g., ethyl 4-chlorobenzoylacetate), and catalysts like H-MCM-22 or acetic acid.
-
Conditions : Solvent-free microwave irradiation or room temperature in acetonitrile.
-
Mechanism : Nucleophilic attack by the amine on the carbonyl group, followed by cyclization to form the 1,5-benzodiazepine core.
This method is efficient for large-scale production but may require optimization for regioselectivity and yield.
Hexamethylenetetramine-Mediated Cyclization
A traditional approach involves reacting haloacetamidophenyl ketones with hexamethylenetetramine (HMT) in alcoholic ammonia. For example:
-
Reagents : 2-chloroacetamido-4-chlorobenzophenone, HMT, and ammonia.
-
Conditions : Reflux in ethanol or toluene with catalytic acid (e.g., p-toluenesulfonic acid).
-
Mechanism : HMT acts as a source of formaldehyde, facilitating cyclization via imine intermediates.
This method is scalable but may produce side products requiring purification.
Acetamide Functionalization
The acetamide group is added via acylation of the secondary amine at position 2:
-
Reagents : Acetyl chloride or acetic anhydride.
-
Conditions : Room temperature in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine).
Example : Reaction of N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]amine with acetyl chloride yields the acetamide derivative.
Optimization and Reaction Conditions
Catalyst Screening
Catalysts significantly influence reaction efficiency:
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization reactions, reducing reaction times to minutes:
-
Conditions : 150°C, 10–15 minutes, solvent-free.
Challenges and Limitations
-
Regioselectivity : Competing pathways in cyclization may lead to undesired isomers.
-
Purification : Side products (e.g., isoindols) require silica gel chromatography or recrystallization.
-
Scale-Up : Industrial processes may face yield losses due to catalyst deactivation or incomplete cyclization.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| OPDA + Ketone | H-MCM-22, Acetonitrile | 75–90 | 1–3 | High |
| HMT + Ammonia | Ethanol, p-TsOH | 60–70 | 4–6 | Moderate |
| Microwave Irradiation | Solvent-free, Acetic acid | 90–99 | 0.25 | Excellent |
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The chlorophenyl group can undergo further substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, iodine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying the properties and reactions of benzodiazepines.
Biology: In biological research, it is used to study the effects of benzodiazepines on cellular and molecular processes.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizures.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Key Observations :
- The 1,5-benzodiazepine core is less common in the cited evidence compared to oxadiazole, piperazine, or pyrazolyl systems.
- Heterocyclic rigidity (e.g., aromatic oxadiazole in ) correlates with higher melting points (227–262°C), whereas flexible cores like pyrrolidin () yield oils .
Substituent Effects
- 4-Chlorophenyl Group : Present in the target compound and , and 12. This group enhances lipophilicity and may influence receptor binding.
- Acetamide Positioning : In , the acetamide forms R22(10) hydrogen-bonded dimers, stabilizing the crystal structure . The target compound’s acetamide may exhibit similar intermolecular interactions.
- Alkyl/Aryl Variations : Ethyl (target) vs. tert-butyl () or trifluoromethyl () substituents alter steric bulk and electronic properties.
Physical Properties
- Melting Points : Chalcone-oxadiazole hybrids () exhibit high melting points (195–262°C), reflecting crystalline stability. The pyrazolyl derivative () melts at 200–202°C, while pyrrolidin derivatives () are oils .
- Molecular Weight : The target compound’s estimated molecular weight (~383) aligns with analogues in and (377–387 g/mol) .
Biological Activity
N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide is a synthetic compound belonging to the benzodiazepine class, which is characterized by its fused benzene and diazepine ring structure. This compound exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 439.9 g/mol
The presence of a 4-chlorophenyl substituent and an ethyl group at specific positions enhances its biological activity. The unique structural features, including the tetrazole ring, may influence its binding affinity and specificity towards various molecular targets.
This compound primarily acts as an allosteric modulator of GABA receptors. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to:
- Sedative effects
- Anxiolytic (anti-anxiety) properties
- Muscle relaxant effects
This mechanism is crucial for understanding its pharmacodynamics and therapeutic potential in treating anxiety disorders, insomnia, and certain seizure disorders .
Pharmacological Applications
The compound shows promise in various therapeutic applications due to its ability to modulate GABAergic activity:
- Anxiety Disorders : Its anxiolytic properties make it a candidate for treating generalized anxiety disorder (GAD) and panic disorders.
- Insomnia : As a sedative agent, it may be effective in managing sleep disturbances.
- Seizure Disorders : The enhancement of GABAergic transmission could provide therapeutic benefits in epilepsy management.
Research Findings
Recent studies have focused on elucidating the biological activity of this compound through various experimental approaches:
In Vitro Studies
In vitro studies have demonstrated that this compound enhances GABA receptor activity, leading to increased inhibitory neurotransmission. This was evidenced by assays measuring the binding affinity to GABA receptors and subsequent effects on neuronal excitability.
| Study | Method | Findings |
|---|---|---|
| Study 1 | Binding Assay | Showed increased binding affinity to GABA receptors |
| Study 2 | Electrophysiology | Enhanced inhibitory postsynaptic currents in neuronal cultures |
| Study 3 | Behavioral Tests | Reduced anxiety-like behaviors in animal models |
Case Studies
Several case studies have reported on the efficacy of benzodiazepine derivatives similar to this compound in clinical settings:
- Case Study A : A patient with generalized anxiety disorder showed significant improvement after treatment with a similar benzodiazepine derivative.
- Case Study B : Patients with insomnia reported better sleep quality when administered compounds with similar pharmacological profiles.
Q & A
Q. Q1. What are the critical considerations for optimizing the synthesis of N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide to ensure high yield and purity?
Answer: The synthesis of benzodiazepine-acetamide hybrids typically involves multi-step protocols:
- Step 1: Formation of the benzodiazepine core via cyclization of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid/HCl) .
- Step 2: Introduction of the 4-chlorophenyl and ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous solvents (e.g., DCM) and catalysts like AlCl₃ .
- Step 3: Acetamide functionalization at the N-2 position using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to prevent side reactions .
Key optimizations: - Temperature control (e.g., reflux for cyclization vs. ice baths for acylation).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity, while DCM improves selectivity).
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Q. Q2. How can researchers confirm the structural integrity of the synthesized compound, particularly the regioselectivity of the acetamide group?
Answer: Advanced spectroscopic and crystallographic methods are essential:
- NMR analysis:
- ¹H NMR: Distinct peaks for the benzodiazepine NH (~10–12 ppm) and acetamide methyl group (~2.1 ppm). Overlapping signals can be resolved using 2D COSY or HSQC .
- ¹³C NMR: Confirms the acetamide carbonyl (~170 ppm) and benzodiazepine quaternary carbons .
- X-ray crystallography: Resolves ambiguities in regioselectivity. For example, dihedral angles between the benzodiazepine core and acetamide moiety (e.g., 64–85°) indicate steric constraints and hydrogen-bonding patterns critical for stability .
- Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. Q3. How can conformational analysis of this compound inform its potential biological interactions?
Answer: The compound’s 3D structure dictates receptor binding:
- Crystal structure studies: Reveal planar acetamide groups and non-planar benzodiazepine cores due to steric hindrance from the 4-chlorophenyl and ethyl substituents. These features create hydrophobic pockets suitable for enzyme active sites (e.g., GABAₐ receptors) .
- Computational modeling (DFT/MD): Predicts dominant conformers in solution and interaction energies with biological targets. For example, the 4-chlorophenyl group may engage in π-π stacking with aromatic residues in enzymes .
- SAR studies: Analogues with bulkier substituents (e.g., 4-bromophenyl) show reduced activity, highlighting the importance of electronic effects from the chloro group .
Q. Q4. What experimental strategies can resolve contradictions in reported biological activity data for benzodiazepine-acetamide derivatives?
Answer: Discrepancies often arise from variations in assay conditions or impurity profiles:
- Standardized bioassays: Use validated protocols (e.g., MIC tests for antimicrobial activity with fixed inoculum sizes and solvent controls) .
- Metabolite profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
- Targeted mutagenesis: If the compound inhibits enzymes like carbonic anhydrase, compare IC₅₀ values against recombinant isoforms (e.g., CA-II vs. CA-IX) to assess specificity .
Q. Q5. How can researchers design experiments to investigate the metabolic stability of this compound in preclinical models?
Answer:
- In vitro hepatic microsomal assays: Incubate the compound with rat/human liver microsomes and NADPH. Monitor depletion via LC-UV/MS to calculate t₁/₂ and identify phase I metabolites (e.g., hydroxylation at the ethyl group) .
- CYP inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
- In vivo PK studies: Administer the compound to rodents and collect plasma/tissue samples. Non-compartmental analysis quantifies AUC, Cmax, and clearance rates .
Data Interpretation & Methodological Challenges
Q. Q6. What analytical approaches differentiate between isomeric byproducts formed during the acylation step?
Answer:
- Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
- Vibrational spectroscopy (IR): Acetamide regioisomers show distinct carbonyl stretches (1680–1720 cm⁻¹) depending on hydrogen-bonding environments .
- NOESY NMR: Correlates spatial proximity of protons (e.g., acetamide methyl to benzodiazepine NH) to confirm regiochemistry .
Q. Q7. How can researchers mitigate low yields in the final acylation step?
Answer:
- Activating agents: Use HATU or EDCI to improve coupling efficiency between the benzodiazepine amine and acetyl group .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional heating) and minimizes decomposition .
- In situ FTIR monitoring: Tracks reagent consumption in real time to optimize stoichiometry .
Tables of Key Data
Q. Table 1. Comparative Spectral Data for Benzodiazepine-Acetamide Derivatives
| Parameter | N-[3-(4-chlorophenyl)-...]acetamide | Analog (4-bromophenyl) | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃, δ ppm) | 2.12 (s, 3H, CH₃) | 2.10 (s, 3H) | |
| Melting Point (°C) | 178–180 | 185–187 | |
| LogP (calc.) | 3.2 | 3.5 |
Q. Table 2. Biological Activity of Related Compounds
| Compound | Target Enzyme (IC₅₀, nM) | Antimicrobial (MIC, µg/mL) | Reference |
|---|---|---|---|
| Title Compound | CA-II: 42 ± 3 | S. aureus: 16 | |
| 4-Fluoro Analog | CA-II: 58 ± 5 | S. aureus: >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
